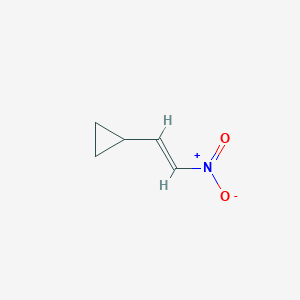
(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine is a heterocyclic compound that features both pyrrole and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrrole and pyrazole rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine typically involves the formation of the pyrazole ring followed by the introduction of the pyrrole moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. Subsequently, the pyrrole ring can be introduced through various methods such as the Paal-Knorr synthesis or the Hantzsch synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, could be employed to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as hydrazines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield amines or hydrazines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or sulfonyl groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. The presence of both pyrrole and pyrazole rings makes it a promising candidate for the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It can serve as a lead compound for the development of new pharmaceuticals targeting various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. For example, it can be incorporated into polymers to enhance their thermal stability, mechanical strength, or electrical conductivity.
Wirkmechanismus
The mechanism of action of (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its biological effects. The exact pathways involved can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A five-membered aromatic ring with one nitrogen atom. It is a key building block in many natural products and pharmaceuticals.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms. It is commonly found in various biologically active compounds.
Uniqueness
The uniqueness of (1-methyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)methanamine lies in the combination of both pyrrole and pyrazole rings in its structure This dual-ring system provides a versatile scaffold for the development of new molecules with diverse biological activities
Eigenschaften
CAS-Nummer |
156032-53-0 |
|---|---|
Molekularformel |
C9H12N4 |
Molekulargewicht |
176.22 g/mol |
IUPAC-Name |
(1-methyl-5-pyrrol-1-ylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C9H12N4/c1-12-9(8(6-10)7-11-12)13-4-2-3-5-13/h2-5,7H,6,10H2,1H3 |
InChI-Schlüssel |
NYKPSAPCQWXMPO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)CN)N2C=CC=C2 |
Kanonische SMILES |
CN1C(=C(C=N1)CN)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5h,6h,7h-Cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B3419748.png)





![(2E)-3-[4-(aminosulfonyl)phenyl]acrylic acid](/img/structure/B3419783.png)


